![molecular formula C11H12N4 B1481606 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2098012-06-5](/img/structure/B1481606.png)
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Overview
Description
Synthesis Analysis
Pyrazole derivatives, such as “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile”, are known for their wide range of pharmacological properties, including antibacterial activities . The synthesis of pyrazole derivatives involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms . This structure is common among pyrazoles and is part of what gives these compounds their unique properties .
Scientific Research Applications
Synthesis and Chemical Properties
A core focus in the research of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile and related compounds is their synthesis and potential as building blocks in organic chemistry. For example, studies have described the novel synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives, showcasing methods to synthesize these compounds in good yields. These processes involve cyclocondensation reactions that are pivotal for the preparation of compounds with potential biological activity (J. Khalafy, A. P. Marjani, F. Salami, 2014). Similarly, the synthesis of novel imidazopyrazole and pyrazolopyrimidine derivatives has been reported, highlighting the versatility of these compounds in generating diverse heterocyclic structures (A. M. Soliman, M. A. El‐Remaily, A. Sultan, H. Abdel-ghany, 2014).
Biological Activity
Research has also explored the potential biological activity of compounds structurally related to this compound. Various derivatives have been synthesized and evaluated for their antioxidant, antimicrobial, and anti-inflammatory properties. For instance, the synthesis of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives and their evaluation for antioxidant and antimicrobial activities provide insights into the therapeutic potential of these compounds. Quantitative structure–activity relationship (QSAR) studies and molecular docking efforts further elucidate their mechanism of action, offering a foundation for drug development (F. Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, M. A. Rehim, 2012).
properties
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-7-10-6-11-14(4-5-15(11)13-10)8-9-2-1-3-9/h4-6,9H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVJKQDRBPXSLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=CC(=N3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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